6-Methylisoquinoline-4-carbonitrile
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Overview
Description
6-Methylisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C11H8N2 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzylamine with a suitable nitrile source in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 6-Methylisoquinoline-4-carbonitrile is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects. Research is ongoing to explore their efficacy in treating various diseases .
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments. It also finds applications in the synthesis of catalysts and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-4-carbonitrile and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the methyl and nitrile groups.
Quinoline: A related compound with a nitrogen atom in a different position on the ring.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 6-Methylisoquinoline-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the isoquinoline ring. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
6-methylisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-6-13-7-10(5-12)11(9)4-8/h2-4,6-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVJBMGNGPDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-40-6 |
Source
|
Record name | 6-methylisoquinoline-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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